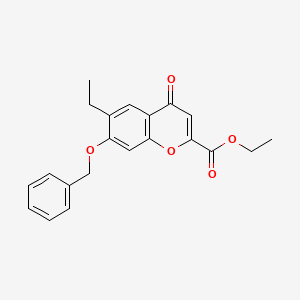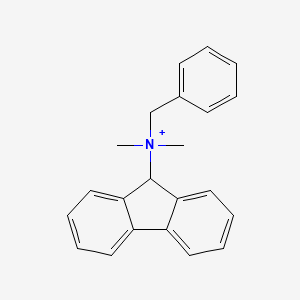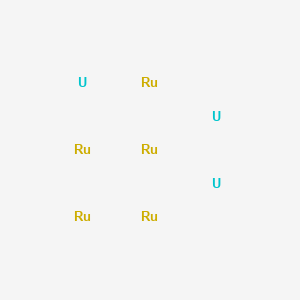
Ruthenium--uranium (5/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium–uranium (5/3) is a compound formed by the combination of ruthenium and uranium in a specific stoichiometric ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Uranium, on the other hand, is a heavy metal with significant applications in nuclear energy due to its radioactive properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ruthenium–uranium (5/3) typically involves the reaction of ruthenium and uranium precursors under controlled conditions. One common method is the high-temperature solid-state reaction, where powdered forms of ruthenium and uranium are mixed and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the compound.
Industrial Production Methods: Industrial production of ruthenium–uranium (5/3) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or electrochemical methods. In CVD, volatile compounds of ruthenium and uranium are decomposed on a heated substrate to form the desired compound. Electrochemical methods involve the reduction of ruthenium and uranium ions in an electrolytic cell to deposit the compound on an electrode.
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium–uranium (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form higher oxidation state species, and it can also participate in reduction reactions to form lower oxidation state species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and fluorine. For example, heating ruthenium–uranium (5/3) in the presence of oxygen can lead to the formation of oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce the compound to its metallic form.
Substitution: Halogens like chlorine and fluorine can react with ruthenium–uranium (5/3) to form halide complexes.
Major Products Formed:
Oxides: Ruthenium dioxide (RuO2) and uranium dioxide (UO2) are common oxidation products.
Halides: Ruthenium trichloride (RuCl3) and uranium hexafluoride (UF6) are examples of halide products.
Wissenschaftliche Forschungsanwendungen
Ruthenium–uranium (5/3) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Ruthenium complexes are known for their antimicrobial and anticancer properties, making them of interest in biomedical research.
Medicine: The compound’s radioactive properties are explored for potential use in radiotherapy for cancer treatment.
Industry: Ruthenium–uranium (5/3) is used in the development of advanced materials for electronics, energy storage, and environmental remediation.
Wirkmechanismus
The mechanism by which ruthenium–uranium (5/3) exerts its effects depends on its application:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial and Anticancer Activity: Ruthenium complexes interact with cellular components such as DNA, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation.
Radiotherapy: The radioactive decay of uranium releases ionizing radiation, which damages the DNA of cancer cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ruthenium–uranium (5/3) can be compared with other similar compounds to highlight its uniqueness:
Ruthenium Compounds: Ruthenium dioxide (RuO2) and ruthenium trichloride (RuCl3) are common ruthenium compounds with catalytic and electronic applications.
Uranium Compounds: Uranium dioxide (UO2) and uranium hexafluoride (UF6) are well-known uranium compounds used in nuclear energy and fuel processing.
Similar Compounds: Uranium ruthenium silicide (URu2Si2) is a heavy fermion alloy with superconducting properties, highlighting the diverse applications of ruthenium and uranium combinations.
Eigenschaften
CAS-Nummer |
12316-44-8 |
|---|---|
Molekularformel |
Ru5U3 |
Molekulargewicht |
1219.4 g/mol |
IUPAC-Name |
ruthenium;uranium |
InChI |
InChI=1S/5Ru.3U |
InChI-Schlüssel |
IUKYPEDLRLXORG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[U].[U].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


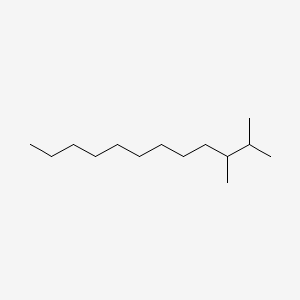
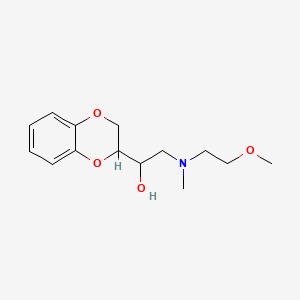
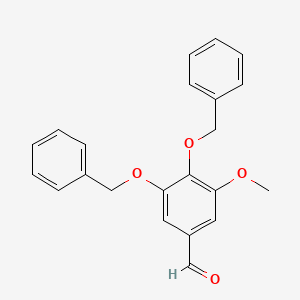
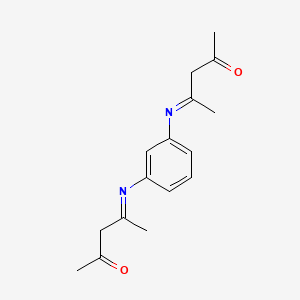
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
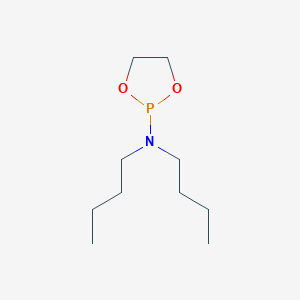
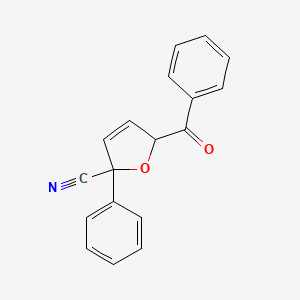
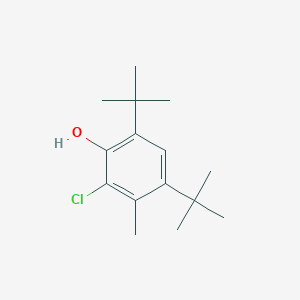

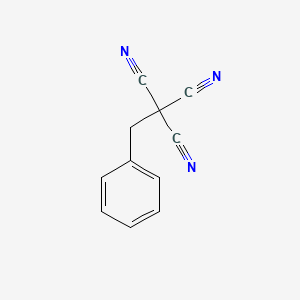

![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
